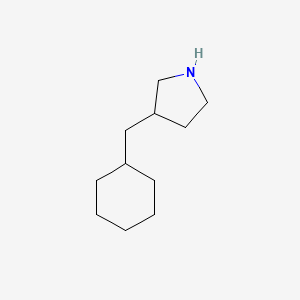

3-(Cyclohexylmethyl)pyrrolidine

概要

説明

3-(Cyclohexylmethyl)pyrrolidine is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . Pyrrolidine is used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring is characterized by its ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3D) coverage due to the non-planarity of the ring .

Synthesis Analysis

The synthesis of pyrrolidine compounds can be achieved through two main strategies: ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For instance, 3R and 3S pyrrolidine-3-ol starting materials were obtained via hydrogen-mediated debenzylation of commercially available R and S-N-benzylpyrrolidine-3-ol .Molecular Structure Analysis

The molecular formula of 3-(Cyclohexylmethyl)pyrrolidine is C11H21N . The pyrrolidine ring is one of the nitrogen heterocycles that is used widely by medicinal chemists . The presence of the nitrogen atom contributes to the polarity of the molecules, producing a dipole moment and a marked PSA value .Chemical Reactions Analysis

Pyrrolidine compounds are known to undergo a variety of chemical reactions. For instance, 3R-methylpyrrolidine promotes a pure ERα antagonist and selective ER degrader (PA-SERD) for the treatment of breast cancer . Additionally, pyrrolidine compounds can undergo highly efficient catalyst-tuned regio- and enantioselective hydroalkylation reactions .科学的研究の応用

Versatile Scaffold for Drug Discovery

The five-membered pyrrolidine ring is one of the nitrogen heterocycles widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Role in Bicyclic Pyrrolidines

Bicyclic pyrrolidines play a unique role in numerous bioactive naturally occurring compounds and pharmaceutical ingredients . Modern drug design evolves rapidly, and researchers have increasing interests in scaffold hopping, escape flatland, and conformational restriction to expand the structure and improve the potency .

Influence on Biological Activity

The influence of steric factors on biological activity is also significant. The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Application in Dipeptidyl Peptidase-4 (DPP4) Inhibition

The (S)-1-[(cyclohexylmethyl)glycyl]pyrrolidine-2-carbonitriles obtained were biologically evaluated for inhibitory activity toward dipeptidyl peptidase-4 (DPP4), a serine exopeptidase belonging to the S9B protein family .

Role in Drug Detoxification

The design of new molecules started by studying the binding conformation of bicyclic sulfonamide, which showed excellent potency towards RORγt but suffered from undesirable activity against pregnane X receptor (PXR), which upregulates proteins involved in the detoxification and clearance of foreign toxic substances from the body .

Synthesis of Pyrrolidine-Functionalized Compounds

Compounds were synthesized by coupling 2′-deoxyinosine with the corresponding 3R and 3S pyrrolidine-3-ol in the presence of PyBOP, DIPEA in dry DMSO .

Safety and Hazards

While the specific safety and hazards of 3-(Cyclohexylmethyl)pyrrolidine are not mentioned in the retrieved papers, general safety measures for handling similar compounds include washing face, hands, and any exposed skin thoroughly after handling, not eating, drinking, or smoking when using the product, using only outdoors or in a well-ventilated area, not breathing dust/fume/gas/mist/vapors/spray, and wearing protective gloves/protective clothing/eye protection/face protection .

将来の方向性

Pyrrolidine compounds have shown promising biological effects and are considered important scaffolds in drug discovery . Future research could focus on the design of new pyrrolidine compounds with different biological profiles . Furthermore, pyrrolidine alkaloids can be some of the best sources of pharmacologically active lead compounds .

作用機序

Target of Action

It’s known that pyrrolidine derivatives have been evaluated for inhibitory activity towarddipeptidyl peptidase-4 (DPP4) , a serine exopeptidase belonging to the S9B protein family . DPP4 is involved in the regulation of various physiological processes, including glucose metabolism, immune response, and signal transduction .

Mode of Action

It’s plausible that it interacts with its target protein (like dpp4) and modulates its activity, leading to changes in the biochemical pathways where the target protein is involved .

Biochemical Pathways

Given its potential interaction with dpp4, it might influence the metabolic pathways related to glucose metabolism and immune response .

Pharmacokinetics

It’s known that the introduction of heteroatomic fragments in molecules like pyrrolidine derivatives can modify physicochemical parameters and obtain the best adme/tox results for drug candidates .

Result of Action

Pyrrolidine derivatives have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .

Action Environment

It’s known that the spatial orientation of substituents in pyrrolidine derivatives can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

特性

IUPAC Name |

3-(cyclohexylmethyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N/c1-2-4-10(5-3-1)8-11-6-7-12-9-11/h10-12H,1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFAPGTCUGVCLLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CC2CCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[2-(Isopentyloxy)ethyl]piperidine hydrochloride](/img/structure/B1395423.png)

![2-[4-(Pyridin-2-yl)piperazin-1-yl]acetic acid dihydrochloride](/img/structure/B1395437.png)